molecular formula C11H13N3O3 B3302593 4-Nitro-3-(pyrrolidin-1-yl)benzamide CAS No. 917909-54-7

4-Nitro-3-(pyrrolidin-1-yl)benzamide

Cat. No.: B3302593
CAS No.: 917909-54-7
M. Wt: 235.24 g/mol
InChI Key: NKHJYBLKEKQABA-UHFFFAOYSA-N
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Description

4-Nitro-3-(pyrrolidin-1-yl)benzamide is an organic compound featuring a benzamide core substituted with a nitro group at the 4-position and a pyrrolidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(pyrrolidin-1-yl)benzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Pyrrolidinyl Substitution: The nitrated benzamide is then subjected to a substitution reaction with pyrrolidine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate, to introduce the pyrrolidinyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The benzamide core can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products:

    Reduction: 4-Amino-3-(pyrrolidin-1-yl)benzamide.

    Substitution: Various halogenated or alkylated derivatives of the benzamide core.

    Hydrolysis: 4-Nitrobenzoic acid and pyrrolidine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(pyrrolidin-1-yl)benzamide is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyrrolidinyl groups. These interactions may modulate the activity of the target proteins, leading to various biological effects. Further research is needed to fully understand the pathways involved.

Comparison with Similar Compounds

    4-Nitrobenzamide: Lacks the pyrrolidinyl group, which may result in different biological activities.

    3-(Pyrrolidin-1-yl)benzamide: Lacks the nitro group, which may affect its reactivity and interactions with biological targets.

    4-Nitro-3-(morpholin-1-yl)benzamide: Contains a morpholinyl group instead of a pyrrolidinyl group, which may influence its pharmacokinetic properties.

Uniqueness: 4-Nitro-3-(pyrrolidin-1-yl)benzamide is unique due to the presence of both the nitro and pyrrolidinyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern allows for diverse interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-nitro-3-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c12-11(15)8-3-4-9(14(16)17)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHJYBLKEKQABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731627
Record name 4-Nitro-3-(pyrrolidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-54-7
Record name 4-Nitro-3-(pyrrolidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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